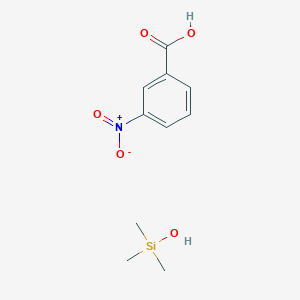
Hydroxy(trimethyl)silane;3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(trimethyl)silane;3-nitrobenzoic acid is a compound that combines the properties of both silane and nitrobenzoic acid Hydroxy(trimethyl)silane is known for its use in organic synthesis as a reducing agent, while 3-nitrobenzoic acid is an aromatic compound with a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves the synthesis of both components separately, followed by their combination. Hydroxy(trimethyl)silane can be synthesized through the hydrosilylation of alkenes using catalysts such as platinum or rhodium . 3-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Chlorodiphenylsilane, indium chloride catalyst.
Substitution: Sodium nitrite, cuprous salts.
Major Products Formed
Oxidation: Amino(trimethyl)silane;3-aminobenzoic acid.
Reduction: Hydroxy(trimethyl)silane;3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroxy(trimethyl)silane;3-nitrobenzoic acid has several scientific research applications:
Biology: Potential use in the development of new biochemical assays and probes due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves its ability to donate hydride ions and participate in redox reactions. The silane component acts as a hydride donor, reducing carbonyl compounds to alcohols. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparación Con Compuestos Similares
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
3-nitrobenzoic acid: A precursor for the synthesis of various aromatic compounds.
Hydroxy(trimethyl)silane: A reducing agent used in organic synthesis
The uniqueness of this compound lies in its combination of silane and nitrobenzoic acid properties, allowing it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
62673-16-9 |
|---|---|
Fórmula molecular |
C10H15NO5Si |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
hydroxy(trimethyl)silane;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H10OSi/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10);4H,1-3H3 |
Clave InChI |
FTDJKEQATFCDMW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
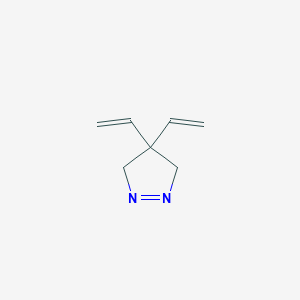

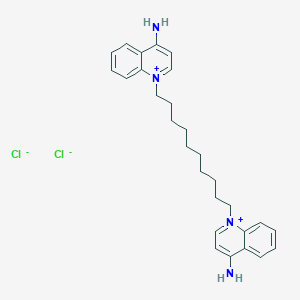

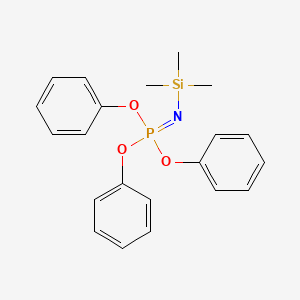
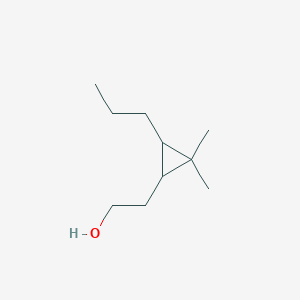
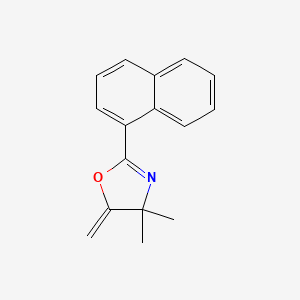
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
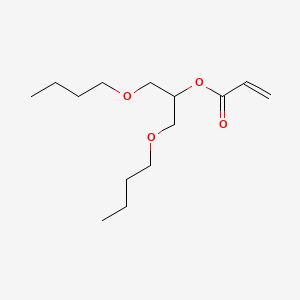

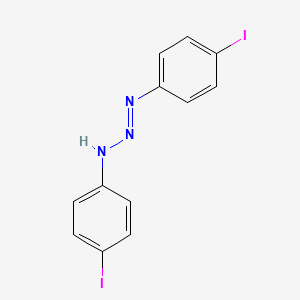
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
